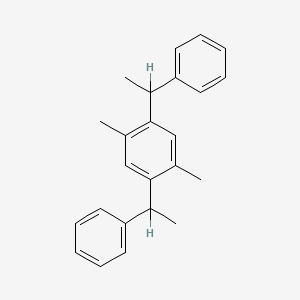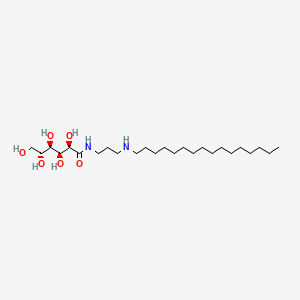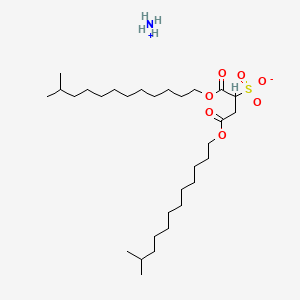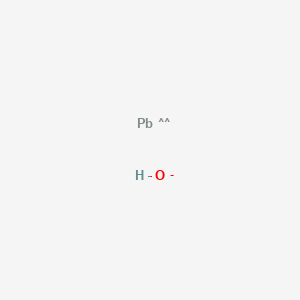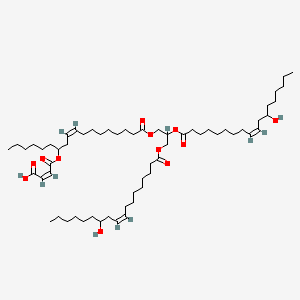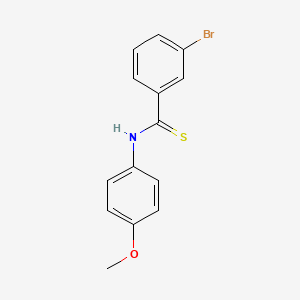![molecular formula C8H14O2 B12657933 9-Oxabicyclo[6.1.0]nonan-2-OL CAS No. 45828-32-8](/img/structure/B12657933.png)
9-Oxabicyclo[6.1.0]nonan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxabicyclo[6.1.0]nonan-2-OL is a bicyclic ether compound with the molecular formula C8H14O2. It is also known as 2-Hydroxy-9-oxabicyclo[6.1.0]nonane. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms, forming a three-membered ring fused to a larger ring. This structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[6.1.0]nonan-2-OL typically involves the epoxidation of cyclooctene. One common method is the reaction of cyclooctene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
Cyclooctene Epoxidation: Cyclooctene is treated with m-CPBA in an organic solvent like dichloromethane at room temperature. The reaction yields 1,2-epoxycyclooctane.
Hydrolysis: The resulting epoxide is then hydrolyzed using an aqueous acid, such as sulfuric acid, to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[6.1.0]nonan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: SOCl2, pyridine, room temperature.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Scientific Research Applications
9-Oxabicyclo[6.1.0]nonan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[6.1.0]nonan-2-OL involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Another bicyclic ether with a different ring size and structure.
Cyclooctene Oxide: A simpler epoxide derived from cyclooctene.
1,2-Epoxycyclooctane: An epoxide with a similar structure but without the hydroxyl group.
Uniqueness
9-Oxabicyclo[6.1.0]nonan-2-OL is unique due to its specific bicyclic structure and the presence of a hydroxyl group. This combination imparts distinct reactivity and potential for various applications in research and industry.
Properties
CAS No. |
45828-32-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
9-oxabicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-6-4-2-1-3-5-7-8(6)10-7/h6-9H,1-5H2 |
InChI Key |
BPTGWPMLXFRPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2C(O2)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


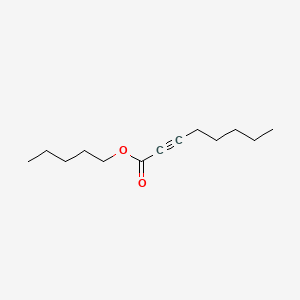
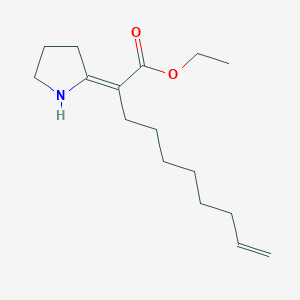

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
